N-(4-FLUOROPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE
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Overview
Description
N-(4-FLUOROPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step might involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with a thiazole intermediate.
Attachment of the piperidinylsulfonyl group: This can be done through a sulfonylation reaction, where a piperidine derivative reacts with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halides, sulfonyl chlorides, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine
- N-(4-bromophenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine
- N-(4-methylphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine
Uniqueness
N-(4-FLUOROPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C20H20FN3O2S2 |
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Molecular Weight |
417.5g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C20H20FN3O2S2/c21-16-6-8-17(9-7-16)22-20-23-19(14-27-20)15-4-10-18(11-5-15)28(25,26)24-12-2-1-3-13-24/h4-11,14H,1-3,12-13H2,(H,22,23) |
InChI Key |
QUNUBTQTCSMLHN-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=C(C=C4)F |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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